molecular formula C26H42N2O5 B10894761 N-hexyl-2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetamide

N-hexyl-2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetamide

Cat. No.: B10894761
M. Wt: 462.6 g/mol
InChI Key: GGSSOHAHFTZPNA-UHFFFAOYSA-N
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Description

2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-HEXYLACETAMIDE is a complex organic compound featuring a trimethoxyphenyl group, an octahydroisoquinoline core, and a hexylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-HEXYLACETAMIDE typically involves multiple steps, starting with the preparation of the trimethoxyphenyl intermediate This intermediate is then subjected to a series of reactions to form the octahydroisoquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-HEXYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trimethoxyphenyl group or the isoquinoline core, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations efficiently.

Major Products

Scientific Research Applications

2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-HEXYLACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-HEXYLACETAMIDE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, leading to anti-cancer effects. Additionally, the compound may interact with receptors and signaling pathways involved in inflammation and microbial growth, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another trimethoxyphenyl-containing compound used for treating genital warts.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl moiety.

Uniqueness

2-[4A-HYDROXY-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-HEXYLACETAMIDE is unique due to its combination of structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research.

Properties

Molecular Formula

C26H42N2O5

Molecular Weight

462.6 g/mol

IUPAC Name

2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-hexylacetamide

InChI

InChI=1S/C26H42N2O5/c1-5-6-7-10-14-27-23(29)18-28-15-13-26(30)12-9-8-11-20(26)24(28)19-16-21(31-2)25(33-4)22(17-19)32-3/h16-17,20,24,30H,5-15,18H2,1-4H3,(H,27,29)

InChI Key

GGSSOHAHFTZPNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CN1CCC2(CCCCC2C1C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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